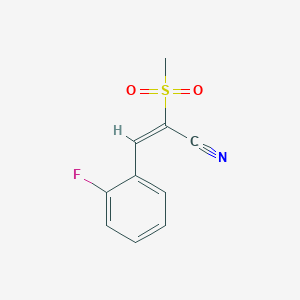![molecular formula C18H21NO3 B7455333 4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one, commonly known as HPMC, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. HPMC is a member of the chromenone family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of HPMC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. HPMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, HPMC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that HPMC can inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. HPMC has also been shown to have antioxidant activity, which may make it useful in the treatment of a wide range of diseases associated with oxidative stress.
実験室実験の利点と制限
One of the main advantages of using HPMC in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using HPMC in lab experiments. One of the main limitations is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on HPMC. One area of research that is particularly promising is the development of new synthetic methods for producing HPMC in larger quantities. This could make it more widely available for use in lab experiments and could also lead to the development of new drugs based on HPMC. Another area of research that is promising is the study of the mechanism of action of HPMC in greater detail. This could lead to the development of new drugs that are more effective in treating a wide range of diseases.
合成法
The synthesis of HPMC involves a multistep process that has been well documented in the scientific literature. The first step in the synthesis involves the reaction of 3-hydroxypiperidine with 2-bromo-1-phenylcyclopentan-1-one in the presence of a base such as potassium carbonate. This reaction produces an intermediate compound, which is then further reacted with 4-chloro-7,8-dihydrocoumarin in the presence of a palladium catalyst to yield HPMC.
科学的研究の応用
HPMC has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for HPMC is in the field of cancer treatment. Studies have shown that HPMC has potent anti-cancer activity, and may be effective in the treatment of a wide range of cancers, including breast, lung, colon, and prostate cancer.
特性
IUPAC Name |
4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-15-5-2-6-19(11-15)10-14-9-18(21)22-17-8-13-4-1-3-12(13)7-16(14)17/h7-9,15,20H,1-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQZNHWNZRMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)
![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)
![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)






